
1,1-Dimethylstannirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylstannirane is an organotin compound with the chemical formula C3H6Sn It is a member of the stannirane family, which are cyclic compounds containing a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylstannirane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylstannirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimethyltin oxide, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
1,1-Dimethylstannirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylstannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new compounds. This interaction can affect various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyltin dichloride
- 1,1-Dimethyltin oxide
- 1,1-Dimethyltin hydroxide
Uniqueness
1,1-Dimethylstannirane is unique due to its cyclic structure, which imparts different chemical properties compared to its linear counterparts
Properties
CAS No. |
834915-72-9 |
|---|---|
Molecular Formula |
C4H10Sn |
Molecular Weight |
176.83 g/mol |
IUPAC Name |
1,1-dimethylstannirane |
InChI |
InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3; |
InChI Key |
LXMSAELAXABPOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



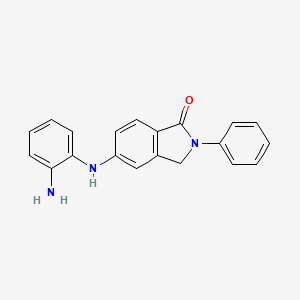
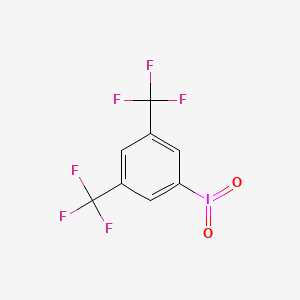
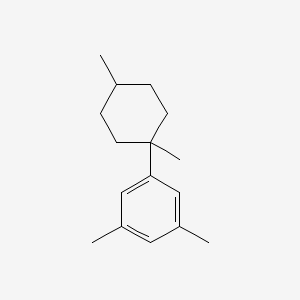
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)
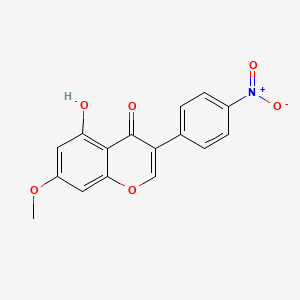
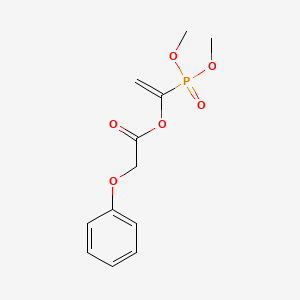
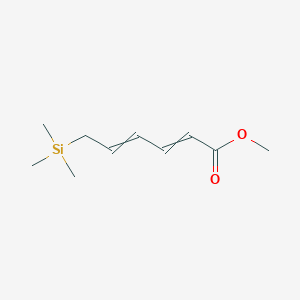
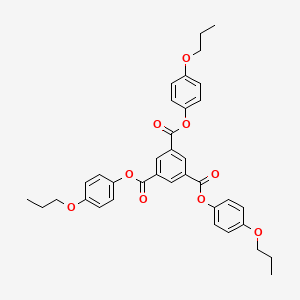
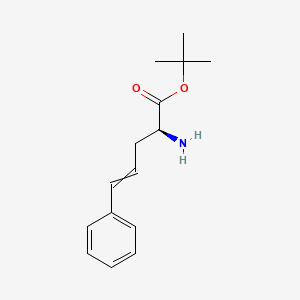
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
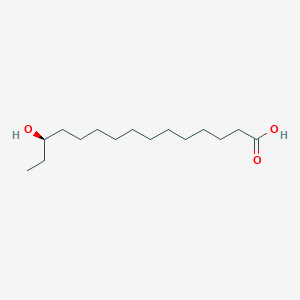
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
